molecular formula C6H4ClNO6S B12672063 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid CAS No. 83732-61-0

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid

Cat. No.: B12672063
CAS No.: 83732-61-0
M. Wt: 253.62 g/mol
InChI Key: VMHPZSMLWXYABA-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid is an organic compound with the molecular formula C6H4ClNO6S. It is characterized by the presence of a chloro group, a hydroxy group, a nitro group, and a sulfonic acid group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid typically involves the nitration of 3-chloro-4-hydroxybenzenesulphonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes. The raw materials, such as 3-chloro-4-hydroxybenzenesulphonic acid, are subjected to nitration in reactors equipped with temperature control systems. The resulting product is then purified through crystallization or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. Additionally, it can participate in redox reactions, affecting cellular pathways and processes. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-hydroxybenzenesulphonic acid
  • 4-Hydroxy-3-nitrobenzenesulphonic acid
  • 3-Chloro-5-nitrobenzenesulphonic acid

Uniqueness

3-Chloro-4-hydroxy-5-nitrobenzenesulphonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields .

Properties

CAS No.

83732-61-0

Molecular Formula

C6H4ClNO6S

Molecular Weight

253.62 g/mol

IUPAC Name

3-chloro-4-hydroxy-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H4ClNO6S/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11/h1-2,9H,(H,12,13,14)

InChI Key

VMHPZSMLWXYABA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)O

Origin of Product

United States

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